![molecular formula C29H27N5O2 B2941639 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 608492-41-7](/img/structure/B2941639.png)
6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a useful research compound. Its molecular formula is C29H27N5O2 and its molecular weight is 477.568. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
TCMDC-124469, also known as 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
The compound interacts with PfCLK3 by inhibiting its function . The inhibition of PfCLK3 disrupts the normal functioning of the parasite’s protein translation machinery, leading to its death .
Biochemical Pathways
The inhibition of PfCLK3 affects the protein translation pathway of the malaria parasite . This pathway is crucial for the parasite’s survival as it enables the synthesis of proteins necessary for its growth and reproduction. By disrupting this pathway, TCMDC-124469 hampers the parasite’s ability to proliferate .
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic profiles, suggesting that tcmdc-124469 could also possess favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The molecular effect of TCMDC-124469 is the inhibition of PfCLK3, which leads to the disruption of the parasite’s protein translation machinery . On a cellular level, this results in the death of the parasite, thereby preventing the spread of malaria .
Action Environment
The action of TCMDC-124469 is influenced by the biological environment of the malaria parasite. Factors such as the parasite’s stage of development, the presence of other biochemical factors, and the physiological state of the host can influence the compound’s efficacy . .
Biochemical Analysis
Biochemical Properties
TCMDC-124469 has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to selectively inhibit the Plasmodium falciparum enzyme PfCLK3 . The nature of these interactions involves the formation of hydrogen bonds between the compound and the active site of the enzyme, leading to the inhibition of the enzyme’s activity .
Cellular Effects
The effects of TCMDC-124469 on cellular processes are significant. It has been shown to disrupt transcription in Plasmodium falciparum, thereby preventing the transition from the trophozoite to the schizont stage . This indicates that TCMDC-124469 can influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of TCMDC-124469 involves its binding to the active site of the PfCLK3 enzyme, thereby inhibiting its activity . This interaction results in changes in gene expression and disrupts the normal functioning of the enzyme, leading to the observed cellular effects .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability and does not degrade rapidly, making it suitable for long-term studies .
Metabolic Pathways
Given its inhibitory activity against the PfCLK3 enzyme, it is likely that it plays a role in the metabolic pathways related to this enzyme .
Properties
IUPAC Name |
6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O2/c1-19-10-9-16-34-26(19)32-27-24(29(34)36)18-23(28(35)31-20(2)22-13-7-4-8-14-22)25(30)33(27)17-15-21-11-5-3-6-12-21/h3-14,16,18,20,30H,15,17H2,1-2H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQUYDUYHTXEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NC(C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
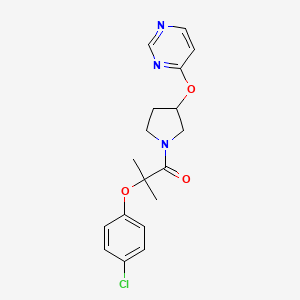

![1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941562.png)
![2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2941564.png)
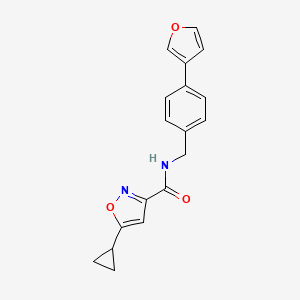

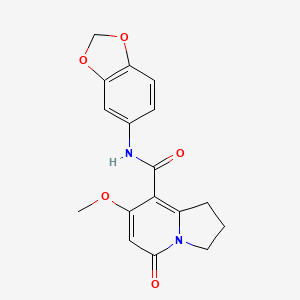

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2941569.png)
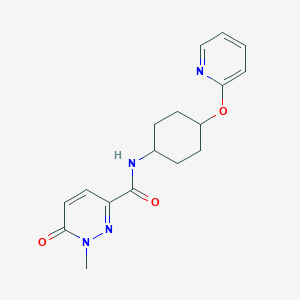
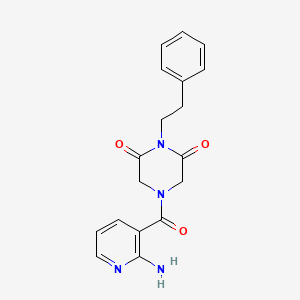

![N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2941577.png)
![1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941578.png)
